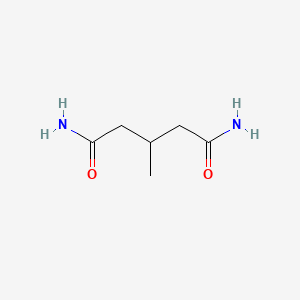

3-Methylpentanediamide

Description

Contextualization within Amide Chemistry and Ubiquity of Amide Bonds

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is of paramount importance in chemistry and biology. mdpi.com Amide bonds are the fundamental linkages in proteins and peptides, forming the backbone of these essential biomolecules. libretexts.orgfiveable.me This ubiquity in nature underscores their inherent stability and specific geometric conformations. amrita.edunih.gov The resonance stabilization between the nitrogen lone pair and the carbonyl group imparts a planar character and restricted rotation to the amide bond, influencing the three-dimensional structures of molecules in which they are found. nih.gov

The chemical stability and hydrogen-bonding capabilities of the amide group make it a prevalent feature in a vast array of synthetic molecules, including a significant portion of pharmaceutical drugs. amrita.eduacs.org The synthesis of amides is a well-established yet continually evolving area of organic chemistry, with numerous methods developed to form this crucial functional group. amrita.edu

Significance of Diamide (B1670390) Structures in Advanced Organic Synthesis and Functional Materials Science

Diamides, which contain two amide functional groups, represent a class of molecules with distinct properties and a wide range of applications. acs.orgontosight.ai The presence of two amide moieties allows for the formation of extended hydrogen-bonding networks, influencing the material's melting point, solubility, and thermal stability. researchgate.net This has led to their use in the development of functional materials such as phase change materials for thermal energy storage, where the properties can be tuned by altering the length of the carbon chains connecting the amide groups. researchgate.net

In the realm of advanced organic synthesis, diamides serve as versatile building blocks and ligands. mdpi.com Their ability to coordinate with metal ions has led to the development of new catalysts and metal-organic frameworks (MOFs). mdpi.com Furthermore, the structural rigidity and defined orientation of diamide units are exploited in the design of molecules with specific shapes and functionalities. Researchers have explored diamides for their potential in various applications, including as insecticides and in the development of new therapeutic agents. researchgate.netsioc-journal.cn

Overview of Current Research Trajectories for 3-Methylpentanediamide and Related Systems

Current research involving this compound and its analogs primarily focuses on their synthesis and incorporation into larger, more complex molecules. For instance, derivatives of this compound have been synthesized and investigated for their potential cytotoxic activities against cancer cell lines. researchgate.netlqdtu.edu.vn These studies often involve modifying the core structure to understand structure-activity relationships.

The synthesis of various substituted pentanediamides is also an active area of investigation, with researchers exploring their potential as intermediates in the preparation of other chemical entities. ontosight.ai The structural framework of this compound, with its methyl-substituted backbone, provides a scaffold for creating diverse chemical libraries for screening in various biological and material science applications. While specific research on this compound itself is somewhat limited in publicly available literature, the broader interest in diamides suggests that it and related structures will continue to be explored for their potential in creating novel functional molecules and materials.

Interactive Data Table: Chemical Properties of this compound Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4-Dicyano-3-methylpentanediamide | 5447-66-5 | C8H10N4O2 | 194.19 | 159-160 |

| N1-(2-Aminophenyl)-N5-(4-methoxyphenyl)-3-methylpentanediamide | Not Available | C19H23N3O3 | 341.41 | 162-164 |

| 2-Cyano-3-hydroxy-3-methylpentanediamide | Not Available | C7H11N3O3 | 185.18 | Not Available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84557-86-8 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-methylpentanediamide |

InChI |

InChI=1S/C6H12N2O2/c1-4(2-5(7)9)3-6(8)10/h4H,2-3H2,1H3,(H2,7,9)(H2,8,10) |

InChI Key |

GEEJEZGBUIZQTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N)CC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylpentanediamide and Analogous Diamide Systems

Direct Amidation Strategies

Direct amidation involves the formation of the amide bond directly from a carboxylic acid and an amine. While conceptually straightforward, the reaction is challenging due to the competing acid-base reaction between the carboxylic acid and the amine, which forms a highly unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org Overcoming this hurdle requires either harsh conditions (high temperatures) or the use of activating agents and catalysts. chemistrysteps.com

To circumvent the formation of unreactive salts and facilitate amide bond formation under milder conditions, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid group, converting the hydroxyl into a better leaving group. libretexts.org

A primary class of coupling agents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comfishersci.it These compounds react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.it This intermediate is then susceptible to nucleophilic attack by the amine to form the amide, with the byproduct being a urea (B33335) derivative. chemistrysteps.comlibretexts.org EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification. chemistrysteps.com

Other classes of highly effective coupling agents include uronium salts like HATU and HBTU. These reagents, often used in peptide synthesis, provide rapid and high-yielding amidations with low rates of racemization for chiral substrates. fishersci.itfishersci.co.uk

| Reagent Class | Examples | Mechanism of Action | Typical Conditions | Byproduct |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Forms an O-acylisourea active intermediate. fishersci.it | Room temperature, aprotic solvents (e.g., DCM, DMF). fishersci.it | Substituted urea (e.g., dicyclohexylurea). chemistrysteps.com |

| Uronium Salts | HATU, HBTU, HCTU | Forms a highly activated acyl-uronium species. | Room temperature, requires a non-nucleophilic base (e.g., DIEA). fishersci.itfishersci.co.uk | Tetramethylurea. |

| Phosphonium (B103445) Salts | BOP, PyBOP | Activates the carboxyl group via a phosphonium ester. | Often used with a tertiary amine base. | Hexamethylphosphoramide (from BOP). |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in efficiency and complexity generation.

Isocyanides are versatile reagents in MCRs for the synthesis of amides, most notably in the Ugi and Passerini reactions. mdpi.commdpi.com The Ugi four-component reaction, for instance, combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. To synthesize a diamide structure analogous to 3-methylpentanediamide, a dicarboxylic acid like 3-methylpentanedioic acid could be employed as the carboxylic acid component in a modified Ugi reaction, reacting with two equivalents each of an amine, an isocyanide, and an aldehyde. This approach allows for the rapid assembly of complex diamide structures from simple starting materials. nih.gov

While not a direct single-step method for diamide synthesis from a dicarboxylic acid, alkyl halides can be used in routes where an amide acts as a nucleophile. acs.org A plausible, though less conventional, strategy for forming N,N'-substituted diamides involves the reaction of a primary diamide, such as this compound, with alkyl halides under basic conditions. escholarship.org In this scenario, a moderately basic salt like potassium phosphate (B84403) in a polar aprotic solvent can facilitate the N-alkylation of the amide. escholarship.org Water is generally tolerated in these reactions and, in some cases, can be a poor nucleophile that reacts with alkyl halides via an SN1 mechanism to form alcohols, which typically does not compete significantly under conditions favoring amide alkylation. escholarship.orgchemistrysteps.com

To improve the sustainability and atom economy of amidation, significant research has focused on the catalytic direct condensation of carboxylic acids and amines, where the only byproduct is water. utexas.edu These methods avoid the use of stoichiometric activating agents.

Lewis acid catalysts have proven effective for this transformation. For example, niobium pentoxide (Nb₂O₅) has been utilized as a heterogeneous, reusable Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org The reaction is typically carried out at elevated temperatures in a solvent like o-xylene, and the catalyst's tolerance to water and basic amines is a key advantage. nih.govacs.org Other metal-based catalysts, including those based on zirconium and iron, have also been reported for direct amidation. acs.orgmdpi.com

Boron-based reagents represent another major class of catalysts for dehydrative amidation. acs.org Boronic acids can catalyze direct amide formation, often requiring the azeotropic removal of water. acs.orgmdpi.com More advanced diboron (B99234) reagents, such as tetrakis(dimethylamido)diboron and tetrahydroxydiboron, have been shown to efficiently catalyze the condensation of aromatic carboxylic acids and amines without the need for additional dehydrating agents. organic-chemistry.orgnih.gov Similarly, silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) can mediate the direct amidation of carboxylic acids by forming a silyl (B83357) ester intermediate, which is then attacked by the amine. nih.govchemistryviews.org

| Catalyst System | Catalyst Example | Proposed Intermediate | Advantages | Typical Conditions |

|---|---|---|---|---|

| Heterogeneous Lewis Acid | Niobium Pentoxide (Nb₂O₅) | Coordination of carboxyl group to Lewis acidic metal center. | Reusable, water- and base-tolerant. nih.govacs.org | High temperature (e.g., 135 °C), o-xylene. nih.gov |

| Boron-Based Catalysts | Tetrahydroxydiboron | Activation of carboxylate via coordination to the B-B moiety. organic-chemistry.org | Avoids stoichiometric dehydrating agents, good functional group tolerance. organic-chemistry.org | Azeotropic reflux. organic-chemistry.org |

| Silicon-Based Reagents | Methyltrimethoxysilane (MTM) | Silyl ester intermediate. nih.govchemistryviews.org | Inexpensive, simple aqueous or crystallization workup. chemistryviews.org | Elevated temperature, toluene. chemistryviews.org |

Novel Multicomponent Reaction Protocols for Diamide Formation

Indirect Synthetic Pathways and Functionalization

One common indirect method is the reaction of a diester, such as dimethyl 3-methylpentanedioate, with ammonia (B1221849) or a primary amine. This ester-to-amide conversion, or aminolysis, is a well-established method for amide preparation. Another route starts from a dinitrile, which can be partially hydrolyzed to the corresponding diamide. The Beckmann rearrangement of a dioxime derived from a suitable diketone can also yield a diamide structure. libretexts.org

Once formed, the this compound scaffold can be further functionalized. The N-H bonds of the primary amide groups are nucleophilic and can undergo reactions such as alkylation with alkyl halides or acylation with acid chlorides to form N-substituted or N,N-disubstituted diamides. escholarship.org The functionalization of diamide structures is a key strategy in the development of molecules with specific biological activities, such as insecticides, where modifications to the N-substituents can fine-tune the compound's properties. researchgate.netirac-online.org

Derivatization from Precursor Molecules

A fundamental approach to synthesizing this compound involves the derivatization of readily available precursors like dicarboxylic acids. The direct reaction of a dicarboxylic acid with an amine to form a diamide can be challenging due to the formation of water, which can inhibit the catalyst. nih.gov However, catalysts like niobium(V) oxide (Nb2O5) have been shown to be effective as they can tolerate both water and the basicity of the amine. nih.gov

Another common strategy is the conversion of the carboxylic acid groups into more reactive species. For instance, dicarboxylic acids can be converted to diacid chlorides, which then readily react with amines to form the corresponding diamide. thieme-connect.com Similarly, activation with reagents such as 1,3-thiazolidine-2-thione can facilitate the smooth reaction with aromatic amines. thieme-connect.com The synthesis of amide derivatives can also be achieved by reacting substituted anilines with amino acid esters under reflux conditions in methanol. sphinxsai.com

| Precursor Type | Activating Agent/Catalyst | Key Features |

| Dicarboxylic Acid | Niobium(V) Oxide (Nb2O5) | Water and base tolerant Lewis acid catalyst. nih.gov |

| Dicarboxylic Acid | Thionyl Chloride | Forms highly reactive diacid chloride intermediate. thieme-connect.com |

| Dicarboxylic Acid | 1,3-Thiazolidine-2-thione (TTH) | Provides acylating agents that are stable and easy to handle. thieme-connect.com |

| Amino Acid Ester | Substituted Aniline (B41778) | One-step reaction under reflux in methanol. sphinxsai.com |

N-Alkylation and N-Methylation Strategies for Amide Bonds

The introduction of alkyl or methyl groups onto the nitrogen atoms of a diamide can significantly alter its properties. However, selective mono-alkylation of amides can be challenging, often leading to overalkylation. acs.org Traditional methylating agents like iodomethane (B122720) and dimethyl sulfate (B86663) are effective but suffer from high toxicity. acs.org

Modern approaches focus on milder and more selective reagents. Quaternary ammonium salts have been developed as solid methylating agents that can achieve monoselective N-methylation of primary amides. acs.org Another innovative, two-step, one-pot procedure involves the activation of the amide with hexamethyldisilazane (B44280) (HMDS), followed by a Chapman-type rearrangement facilitated by a silicon-based reagent and subsequent treatment with caesium fluoride (B91410) to yield the N-methylated product. scientificupdate.com Sustainable alternatives to traditional alkylating agents, such as alcohols, carbon dioxide, and carboxylic acids, are also being explored to reduce the environmental impact of these transformations. nih.gov

| Strategy | Reagent/Catalyst | Advantages |

| Monoselective N-Methylation | Quaternary Ammonium Salts | Solid, selective reagents that avoid overalkylation. acs.org |

| Chapman-Type Rearrangement | HMDS, Chloromethyldimethylsilyl chloride, Caesium fluoride | Selective N-methylation with reduced environmental impact. scientificupdate.com |

| Sustainable N-Alkylation | Alcohols, Carbon Dioxide, Carboxylic Acids | Benign alternatives to toxic traditional alkylating agents. nih.gov |

Rearrangement Reactions to Amide Scaffolds

Rearrangement reactions offer powerful and often elegant pathways to amide and diamide structures. These reactions typically involve the migration of a group to an electron-deficient nitrogen atom.

Beckmann Rearrangement : This reaction transforms an oxime into an amide. libretexts.orglibretexts.org For a dioxime derived from a symmetric diketone, a Beckmann rearrangement could potentially yield a diamide. The reaction is typically acid-catalyzed and proceeds through a nitrilium ion intermediate, which is then hydrated to form the amide. libretexts.org

Schmidt Reaction : In the Schmidt reaction, an azide (B81097) reacts with a carbonyl compound, such as a ketone or carboxylic acid, in the presence of acid to produce an amide or amine, respectively, with the expulsion of nitrogen gas. wikipedia.org A dicarboxylic acid could theoretically be converted to a diamine through a double Schmidt reaction. The mechanism for carboxylic acids involves the formation of an acylium ion, which reacts with hydrazoic acid. wikipedia.org

Curtius Rearrangement : This rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a nucleophile to form a variety of derivatives, including amides (by reaction with a carboxylic acid) or amines (by hydrolysis). libretexts.org Starting from a diacyl azide, this could provide a route to diamides or diamines.

Cross-Coupling Methodologies Involving Nitriles and Alcohols

The direct coupling of nitriles and alcohols presents an atom-economical approach to amide synthesis. Molecular iodine has been shown to catalyze the amidation of alcohols with nitriles under solvent-free conditions. nih.gov This reaction is believed to proceed through a stable cationic intermediate formed from the alcohol. nih.gov

Furthermore, transition metal-catalyzed cross-coupling reactions are a versatile tool in organic synthesis. While direct cross-coupling of nitriles and alcohols to form diamides is less common, related methods for C-N bond formation are well-established. For instance, palladium-catalyzed Suzuki-Miyaura coupling can be used to form C-C bonds by coupling benzyl (B1604629) alcohols with arylboronic acids, demonstrating the reactivity of alcohols in cross-coupling reactions. rsc.org Aerobic copper/nitroxyl catalysis enables the oxidative coupling of a wide range of alcohols and amines to form amides, producing only water as a byproduct. nih.gov

Synthesis of Alpha-Diazo Amides

Alpha-diazo amides are valuable synthetic intermediates that can undergo a variety of transformations, including carbene insertion reactions. whiterose.ac.ukresearchgate.net Several methods exist for their synthesis. One common approach is diazo transfer , where a diazo group is transferred from a donor, such as 4-acetamidobenzenesulfonyl azide (p-ABSA), to an active methylene (B1212753) compound. whiterose.ac.uk This method is effective for 1,3-dicarbonyl compounds. whiterose.ac.ukorganic-chemistry.org

Another strategy involves the acylation of an amine with an acid chloride , followed by an elimination reaction to generate the diazo group. whiterose.ac.uk This approach is highly versatile due to the wide availability of primary and secondary amines. whiterose.ac.uk

| Synthetic Approach | Key Reagents | Substrate Scope |

| Diazo Transfer | 4-acetamidobenzenesulfonyl azide (p-ABSA), Triethylamine | 1,3-Dicarbonyl compounds, α-Aryl acetamides. whiterose.ac.ukorganic-chemistry.org |

| Acylation-Elimination | Acid chloride, Amine, N,N-dimethylaniline, Triethylamine | Wide range of primary and secondary amines. whiterose.ac.uk |

Stereoselective and Enantioselective Approaches in Diamide Synthesis

The synthesis of chiral diamides, particularly those with defined stereochemistry, is of great importance in medicinal chemistry and materials science. For a molecule like this compound, the methyl-bearing carbon is a stereocenter.

Stereoselective synthesis can be achieved by using chiral starting materials or through the use of chiral auxiliaries or catalysts. For example, the ring-closing reaction of a racemic biphenyl (B1667301) dicarboxylic acid with an enantiomerically pure diamine, such as (R,R)-diaminocyclohexane, can proceed diastereoselectively to yield an enantiomerically pure cyclic diamide. nih.govuni-muenchen.de

Enantioselective catalysis offers a more efficient approach. For instance, palladium-catalyzed three-component reactions of sulfonamides, aldehydes, and arylboronic acids have been developed for the enantioselective synthesis of α-arylamines, which are precursors to chiral amides. nih.gov Similarly, cooperative catalysis involving a rhodium catalyst and a chiral phosphoric acid has been used for the enantioselective three-component reaction of vinyl diazosuccinimides with alcohols and imines to produce chiral 3,3-disubstituted succinimides. researchgate.net The development of racemization-free coupling reagents is also crucial for the asymmetric synthesis of chiral amides and peptides. rsc.org

Sustainable and Green Chemistry Methodologies in Diamide Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. This includes the use of non-hazardous solvents, renewable starting materials, and catalytic methods to minimize waste.

Enzymatic catalysis is a prominent green methodology for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the direct amidation of carboxylic acids and amines. bohrium.commdpi.comnih.gov These reactions can often be performed in green solvents like cyclopentyl methyl ether (CPME) and produce amides in high yields with minimal need for purification. bohrium.commdpi.com

Other green approaches include:

Mechanochemistry : This solvent-free technique uses mechanical energy, such as ball milling, to drive chemical reactions. It has been successfully applied to the synthesis of biobased diamide tetraol derivatives from a cellulose-derived lactone and various diamines, resulting in high conversions and low waste generation. rsc.org

Catalytic Direct Amidation : Using catalysts like boric acid allows for the direct reaction of carboxylic acids and amines, avoiding the need for stoichiometric activating agents that generate significant waste. sciepub.comsemanticscholar.org

Water as a Solvent : The development of methods that use water as a solvent is a key goal of green chemistry. A metal-free, additive-free, and base-free method for direct amidation of esters in water has been reported. chemrxiv.org

Photocatalysis : A covalent organic framework (COF) has been used as a photocatalyst for the synthesis of amides from alcohols under red light irradiation, offering a mild and efficient alternative to traditional high-temperature methods. pib.gov.in

These sustainable methodologies not only reduce the environmental impact of diamide synthesis but also often lead to more efficient and cost-effective processes.

Elucidation of Reactivity Profiles and Reaction Mechanisms of 3 Methylpentanediamide

Mechanistic Investigations of Amide Bond Formation and Cleavage

The formation and cleavage of the amide bonds in 3-methylpentanediamide are fundamental to its chemistry.

Amide Bond Formation: this compound is typically synthesized from its corresponding dicarboxylic acid, 3-methylglutaric acid. The process involves the activation of the carboxylic acid groups followed by reaction with ammonia (B1221849). Common laboratory methods include:

Conversion to Acyl Chlorides: 3-Methylglutaric acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-methylglutaryl dichloride. This intermediate readily reacts with ammonia in an anhydrous solvent to yield this compound.

Coupling Reagents: Modern synthetic methods often employ coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to facilitate the direct amidation of 3-methylglutaric acid with ammonia. These reagents activate the carboxylic acid in situ, promoting a more controlled reaction.

Amide Bond Cleavage (Hydrolysis): The amide bonds of this compound are stable under neutral conditions but can be cleaved through hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by a water molecule initiates the cleavage, ultimately yielding 3-methylglutaric acid and two equivalents of ammonium (B1175870) ions.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is followed by the departure of the amide anion, which is then protonated by the solvent to form ammonia. The carboxylate salt of 3-methylglutaric acid is the initial product, which can be neutralized to the dicarboxylic acid.

The general mechanisms are depicted below:

Table 1: General Conditions for Amide Bond Formation and Cleavage

| Transformation | Reagents and Conditions | Products |

| Amide Formation | 1. SOCl₂ or (COCl)₂, then NH₃ 2. DCC or BOP, NH₃ | This compound |

| Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq), Δ | 3-Methylglutaric Acid, NH₄⁺ |

| Basic Hydrolysis | NaOH (aq) or KOH (aq), Δ | 3-Methylglutarate Salt, NH₃ |

Nucleophilic and Electrophilic Reactivity at the Diamide (B1670390) Moiety

The diamide moiety of this compound possesses both nucleophilic and electrophilic character.

Nucleophilic Character: The lone pairs of electrons on the nitrogen atoms provide nucleophilicity. However, this is significantly diminished due to the resonance delocalization of the lone pair into the adjacent carbonyl group. Consequently, the nitrogen atoms of this compound are weak nucleophiles.

Electrophilic Character: The carbonyl carbons are electrophilic due to the polarization of the carbon-oxygen double bond. They are susceptible to attack by strong nucleophiles. This reactivity is central to reactions like hydrolysis and reduction. For instance, reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would convert both amide groups to amines, yielding 3-methyl-1,5-pentanediamine.

Intramolecular and Intermolecular Reaction Pathways

The bifunctional nature of this compound allows for both intramolecular and intermolecular reactions.

Intramolecular Reactions: Under specific conditions, intramolecular cyclization can occur. For example, the Hofmann rearrangement of this compound, involving treatment with bromine and a strong base, would be expected to proceed through a diisocyanate intermediate. Subsequent intramolecular reactions or hydrolysis would lead to the formation of various nitrogen-containing heterocyclic or linear amine products. The Hofmann rearrangement is a classic example of a reaction that shortens the carbon chain. researchgate.netlqdtu.edu.vnvulcanchem.com

Intermolecular Reactions: this compound can participate in intermolecular condensation reactions to form polymers. Under forcing conditions, such as high temperature and vacuum, the amide groups can react with each other, eliminating ammonia to form polyamides. This reactivity is analogous to the industrial synthesis of some nylons. u-tokyo.ac.jp

Chemical Stability Under Diverse Reaction Conditions

The stability of this compound is a critical factor in its handling and reactivity. Based on data for structurally similar compounds like 2,4-dicyano-3-methylpentanediamide, the following stability profile can be inferred:

Thermal Stability: The compound is expected to be stable at room temperature in closed containers under normal storage conditions. chemsrc.com

Incompatibilities: It is likely incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can promote its hydrolysis or other chemical transformations. chemsrc.com

Hazardous Decomposition: Upon combustion or thermal decomposition, it may release toxic fumes and gases, including carbon monoxide, carbon dioxide, and oxides of nitrogen. chemsrc.com

Table 2: Predicted Chemical Stability of this compound

| Condition | Stability | Notes |

| Normal Storage | Stable | In a cool, dry, well-ventilated area. |

| Strong Acids | Unstable | Undergoes hydrolysis. |

| Strong Bases | Unstable | Undergoes hydrolysis. |

| Strong Oxidizing Agents | Potentially Unstable | May undergo oxidation. |

| Strong Reducing Agents | Unstable | Amide groups can be reduced. |

| High Temperature | Decomposes | May release toxic gases. |

Role as a Key Intermediate in the Synthesis of Complex Organic Compounds

Derivatives of this compound have been utilized as building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The diamide scaffold provides a flexible linker with hydrogen bonding capabilities, which can be elaborated into various functional groups.

For example, a research paper describes the synthesis of N¹-(2-Aminophenyl)-N⁵-(4-methoxyphenyl)-3-methylpentanediamide as part of a series of new 2-aminobenzamide (B116534) derivatives. researchgate.netlqdtu.edu.vn In this synthesis, 3-methylglutaric anhydride (B1165640) is first reacted with an aniline (B41778) derivative, and the resulting carboxylic acid is then coupled with another amine to form the unsymmetrical diamide. This highlights the utility of the 3-methylpentanedioic acid scaffold in constructing molecules with potential biological activity. researchgate.netlqdtu.edu.vn

While direct examples for the parent this compound are scarce in the literature, its structural motif is present in various patented compounds and synthetic intermediates, underscoring its relevance in the design and synthesis of complex organic structures. ontosight.aichemicalbook.com

Structure Activity Relationship Sar Studies and Rational Design of 3 Methylpentanediamide Derivatives

Analysis of Structural Modifications and Their Influence on Chemical Activity

The chemical and biological activity of a molecule is intrinsically linked to its three-dimensional structure. For diamide (B1670390) compounds, including derivatives of 3-methylpentanediamide, even subtle changes in their architecture can lead to significant shifts in reactivity, selectivity, and how they interact with biological targets.

In phthalic acid diamide structures, the aromatic ring acts as a scaffold, and substituents on this ring or the amide nitrogen atoms can dictate the molecule's ability to engage in various non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to molecular recognition processes. The strategic placement of electron-donating or electron-withdrawing groups can modulate the acidity of the N-H protons and the nucleophilicity of the carbonyl oxygen, thereby fine-tuning the molecule's binding affinities.

The table below summarizes the influence of different substituents on the properties of diamide compounds.

| Substituent Type | Effect on Reactivity | Effect on Selectivity | Influence on Molecular Recognition |

| Electron-Donating Groups | May increase the electron density on the amide backbone, potentially affecting the nucleophilicity of the carbonyl oxygen. | Can influence the preferred binding orientation due to altered electronic distribution. | Can enhance cation-π interactions if an aromatic ring is present. |

| Electron-Withdrawing Groups | Can increase the acidity of the N-H protons, making them better hydrogen bond donors. | May favor interactions with electron-rich pockets in a receptor. | Can strengthen hydrogen bonding and other polar interactions. |

| Bulky/Steric Groups | Can hinder the approach of reactants or binding partners, leading to decreased reactivity or specific selectivity. | Can enforce a particular conformation, leading to higher selectivity for a specific receptor conformation. | Can create specific steric footprints that are recognized by complementary binding sites. |

| Flexible Alkyl Chains | Can allow the molecule to adopt various conformations to fit into different binding pockets. | May lead to lower selectivity if multiple binding modes are possible. | Can contribute to hydrophobic interactions within a binding site. |

| Rigid Ring Structures | Restrict conformational flexibility, which can pre-organize the molecule for binding to a specific target. | Often leads to higher selectivity due to the well-defined shape. | Provides a rigid scaffold for the precise positioning of interacting groups. |

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis of diamide derivatives reveals the preferred spatial arrangement of atoms, which in turn dictates the molecule's ability to fit into a binding site. For rosin-based diamides, the rigid tricyclic structure significantly limits conformational freedom, which can be advantageous for achieving high binding affinity and selectivity.

Design and Synthesis of Diamide Analogues for Specific Research Applications

The insights gained from SAR studies are applied to the rational design and synthesis of novel diamide analogues with tailored properties for specific research applications. By systematically modifying the chemical structure, researchers can develop compounds with enhanced potency, selectivity, or other desirable characteristics.

L-cystine, an amino acid containing a disulfide bond, has been used as a scaffold for the synthesis of chiral diamide analogues. The inherent chirality of L-cystine allows for the creation of stereochemically defined diamides, which is often crucial for selective biological activity. The disulfide bridge provides a degree of conformational constraint, while the two amino acid moieties can be derivatized to introduce a wide range of functional groups. These analogues have been explored for their potential in various areas, including as ligands for metal complexes and as building blocks for supramolecular structures.

Phthalic acid provides a simple and effective scaffold for the synthesis of a diverse library of diamide derivatives. The two carboxylic acid groups of phthalic acid can be readily converted to amides, allowing for the introduction of two variable substituent groups. The rigid benzene (B151609) ring pre-organizes the two amide groups, influencing their relative orientation. By varying the amines used in the synthesis, a wide range of steric and electronic properties can be incorporated into the final molecules. These compounds have been investigated for their ability to act as gelators, anion receptors, and for their potential in materials science.

Rosin, a natural product rich in resin acids, offers a unique and readily available starting material for the synthesis of complex diamide derivatives. The characteristic hydrophenanthrene skeleton of dehydroabietic acid, a major component of rosin, provides a rigid and chiral scaffold. The synthesis of rosin-based diamides often involves the modification of the carboxylic acid group to an amide, and further derivatization of the aromatic ring. These compounds have been evaluated for a range of biological activities, taking advantage of the inherent structural features of the natural product starting material.

The table below details the structural features and research applications of the discussed diamide analogues.

| Diamide Analogue Class | Core Scaffold | Key Structural Features | Primary Research Applications |

| L-Cystine Diamide Analogues | L-Cystine | Chiral, Disulfide bridge, Two modifiable amide groups | Ligand design, Supramolecular chemistry |

| Phthalic Acid Diamide Structures | Phthalic Acid | Rigid aromatic ring, Two variable substituent groups | Gelators, Anion recognition, Materials science |

| Rosin-Based Diamide Derivatives | Rosin (e.g., Dehydroabietic acid) | Rigid and chiral hydrophenanthrene skeleton, Modifiable carboxylic acid group | Exploration of diverse biological activities |

Benzoxazole (B165842) Derivatives with Diamide Moieties

Benzoxazole derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities. najah.edu When incorporating diamide moieties, their structural complexity and potential for targeted interactions increase.

Research into benzoxazole derivatives has involved comparative studies of molecules containing both single amide and diamide functionalities to understand their structure-activity relationships. tandfonline.comnih.gov In one such study, a series of novel benzoxazole derivatives were synthesized and evaluated as potential inhibitors of VEGFR-2, a key target in cancer therapy. tandfonline.comnih.gov The findings revealed that diamide derivatives could exhibit superior biological effects compared to their mono-amide counterparts. For instance, the diamide derivative 13a showed better activity against HepG2 and MCF-7 cancer cell lines than the corresponding amide derivative 12j . tandfonline.com

Further SAR studies explored the impact of substituents on the benzoxazole ring and the nature of the terminal groups. Among unsubstituted benzo[d]oxazole derivatives, compound 12d , which features a terminal tert-butyl group, demonstrated the highest inhibitory activity against the HepG2 cell line. tandfonline.com Conversely, compound 13a , with a terminal 3-chlorophenyl group, had the most potent effect against the MCF-7 cell line. tandfonline.com For 5-chlorobenzo[d]oxazole-based derivatives, the amide 12k , bearing a terminal 3-chlorophenyl arm, was the most effective against the HepG2 cell line. tandfonline.com These results underscore the importance of both the core heterocyclic structure and the specific terminal moieties in determining the antiproliferative activity.

| Compound | Substituent on Benzoxazole | Terminal Group | IC50 vs. HepG2 (µM) | IC50 vs. MCF-7 (µM) |

| 12d | H | tert-butyl | 23.61 | 44.09 |

| 12f | H | Not specified | 36.96 | 22.54 |

| 12i | H | Not specified | 27.30 | 27.99 |

| 13a | H | 3-chlorophenyl | 25.47 | 32.47 |

| 12k | 5-Chloro | 3-chlorophenyl | 28.36 | Not specified |

This table presents the in-vitro antiproliferative activities of selected benzoxazole derivatives. Data sourced from tandfonline.com.

Pyrazole-3,5-diamine Derivatives

Pyrazole-3,5-diamine derivatives represent another versatile scaffold with a broad spectrum of biological activities, including antibacterial, antitubercular, and kinase inhibitory effects. nih.govnih.govgoogle.comchemmethod.com SAR studies on this class of compounds have provided valuable insights for designing potent and selective agents.

In one line of research, a library of 3,5-diamino-1H-pyrazole derivatives with different phenyl substitution patterns was synthesized to identify molecules that could induce the dispersal of Pseudomonas aeruginosa biofilms. nih.gov The position of substituents on the phenyl ring was found to be critical for activity. For example, a fluorine atom at the ortho position of the phenyl ring (2-F analogue ) resulted in a greater reduction of c-di-GMP levels compared to substitutions at the meta or para positions. nih.gov Further modifications to the amino groups at the C3 and C5 positions of the pyrazole (B372694) ring, such as acetylation, were also investigated to refine the SAR. nih.gov

Another study focused on synthesizing a new series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives as potential anti-tuberculosis agents. chemmethod.com These efforts highlight the ongoing search for novel chemotherapeutic agents against Mycobacterium tuberculosis. chemmethod.com Similarly, pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and evaluated for their antibacterial and antibiofilm activities against clinically isolated multidrug-resistant bacteria. nih.gov Compounds 3a , 5a , 6 , 9a , and 10a from this series showed significant bactericidal effects, with MIC values ranging from 0.062 to 0.50 µg/mL against various bacterial isolates. nih.gov

| Compound | Target Organism/System | Key Structural Feature | Activity/Finding |

| 2-F analogue | P. aeruginosa biofilm | Fluorine at ortho-position of phenyl ring | 83% reduction of c-di-GMP level nih.gov |

| 3-F (hit compound) | P. aeruginosa biofilm | Fluorine at meta-position of phenyl ring | 73% reduction of c-di-GMP level nih.gov |

| 4-F | P. aeruginosa biofilm | Fluorine at para-position of phenyl ring | 44% reduction of c-di-GMP level nih.gov |

| 3a, 5a, 6, 9a, 10a | Gram-positive & Gram-negative bacteria | Pyrazole/Pyrazolo[1,5-a]pyrimidine core | MIC values from 0.062 to 0.50 µg/mL nih.gov |

This table summarizes the structure-activity relationship findings for selected pyrazole-3,5-diamine derivatives. Data sourced from nih.govnih.gov.

2-Aminobenzamide (B116534) Derivatives

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents. nih.govacs.orgrepec.org Rational design and SAR studies have led to the discovery of potent inhibitors for targets such as histone deacetylases (HDACs) and heat shock protein 90 (Hsp90). nih.govacs.org

In the context of HDAC inhibitors, a series of 2-aminobenzamide derivatives were designed and synthesized, leading to compounds with significant inhibitory activity, particularly against the human acute monocytic myeloid leukemia cell line U937. nih.govexlibrisgroup.com These derivatives demonstrated higher selectivity for HDAC1 over HDAC2 and were inactive against HDAC8, indicating a specific inhibitory profile. nih.gov

A novel class of Hsp90 inhibitors based on an indol-4-one (B1260128) and indazol-4-one derived 2-aminobenzamide structure was also developed. acs.org Optimized analogues from this series showed nanomolar antiproliferative activity across multiple cancer cell lines. acs.org The mechanism of action was confirmed by the induction of heat shock protein 70 (Hsp70) and the degradation of specific Hsp90 client proteins in cells upon treatment with these inhibitors. acs.org Computational chemistry and X-ray crystallography played a crucial role in defining the protein-inhibitor interactions and guiding the design of improved analogues. acs.org

Heterocyclic Diamide Compounds with Specific Functional Groups

The strategic incorporation of specific functional groups into heterocyclic diamide compounds is a key strategy in drug discovery. A noteworthy example involves the use of a 3-methylpentane-1,5-diamide linker in the design of novel therapeutic agents. A structure-activity relationship (SAR) study on quinazolinedione derivatives, developed as inverse agonists for the retinoic acid receptor-related orphan receptor-gamma t (RORγt), identified this specific linker as being favorable for activity. rcsb.org These compounds are being investigated for the treatment of inflammatory and autoimmune diseases. The study also highlighted that introducing a chlorine group at the 3-position of a 4-cyanophenyl moiety increased the potency of the compounds. rcsb.org

In the field of agrochemicals, anthranilic diamides are a major class of insecticides. acs.orgacs.org Extensive SAR studies have been conducted to create new derivatives with high efficacy. Modifications often focus on the amide bridge and the N-pyridylpyrazole portion of the molecule. acs.orgacs.org For instance, a series of novel carbonyl thioureas were designed based on the structure of chlorantraniliprole. Among these, compound 20a , containing a trifluoroethoxyl group, exhibited the best larvicidal activity against the oriental armyworm. acs.org Compounds 20c and 20e showed potent activity against the diamondback moth, with LC50 values lower than that of the commercial insecticide chlorantraniliprole. acs.org These findings indicate that the carbonyl thiourea (B124793) moiety plays a critical role in the insecticidal activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Diamide Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical properties. iaea.orgrsc.org This approach is invaluable in the rational design of new molecules by predicting the activity of untested compounds.

QSAR studies have been successfully applied to various diamide systems. In one study, a QSAR model was developed for novel rosin-based diamide insecticides to understand the structural features influencing their activity against Plutella xylostella. rsc.org The resulting model showed a strong correlation between the insecticidal activity and the molecular structures of the compounds, achieving a high coefficient of determination (R² = 0.9566). rsc.org A preliminary SAR analysis indicated that diamides with electron-withdrawing groups on the benzene ring generally exhibited better insecticidal activity than those with electron-donating groups. rsc.org

Another QSAR study focused on diamide molecules used for the liquid-liquid co-extraction of actinides (III) and lanthanides (III). iaea.org The study aimed to understand the extraction mechanisms for neodymium (III). The analysis revealed that the presence of an oxygen atom in an oxo function within the main substituent was crucial for a diamide to have strong extracting power. iaea.org For a specific subset of potent extractants, the total number of carbon atoms was identified as another important parameter. iaea.org

The development of a robust QSAR model involves several steps, including descriptor selection, model building using methods like Artificial Neural Networks (ANN), and rigorous statistical validation. jbclinpharm.orgfrontiersin.org Key statistical parameters such as the squared correlation coefficient (r²), the cross-validated r² (q²), and the Fischer statistics (F) are used to assess the quality and predictive power of the model. jbclinpharm.org

Computational and Theoretical Chemistry Investigations of 3 Methylpentanediamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a foundational understanding of a molecule's electronic properties. dokumen.pub These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system, providing a wealth of information about its electronic structure and reactivity. scienceopen.com

The electronic structure of 3-Methylpentanediamide is effectively investigated using Density Functional Theory (DFT) and ab initio methods. mdpi.comaps.org DFT is a widely used computational method that determines the properties of a many-electron system through its electron density, which is a function of only three spatial coordinates. wikipedia.org This approach is both versatile and relatively low in computational cost compared to other methods. wikipedia.org Ab initio methods, on the other hand, are based on first principles without the inclusion of empirical parameters, often providing highly accurate results. aps.org

These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Various combinations of functionals (e.g., B3LYP, M06-2X, PBE) and basis sets (e.g., 6-311+G(d,p), TZVP) are employed to achieve results that correlate well with experimental data where available. mdpi.comnih.govnih.gov For instance, hybrid functionals like B3LYP, which combine a portion of exact exchange energy from Hartree-Fock theory with other exchange and correlation functionals, are particularly popular in chemical studies. wikipedia.org The choice of functional and basis set is crucial, as it can significantly impact the accuracy of the predicted properties. nih.gov

Through these methods, key aspects of the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Calculations

This table is representative of methods often used in the computational study of organic molecules like this compound.

| Category | Examples | Description |

|---|---|---|

| Hybrid Functionals | B3LYP, PBE0, M06-2X | Mix a percentage of exact Hartree-Fock exchange with DFT exchange and correlation. Often provide a good balance of accuracy and computational cost. wikipedia.org |

| GGA Functionals | BLYP, PBE | Generalized Gradient Approximation functionals. They consider the density and its gradient. |

| Pople Style Basis Sets | 6-31G(d), 6-311++G(d,p) | Split-valence basis sets that are widely used. The symbols denote polarization (d,p) and diffuse (++) functions for greater flexibility. |

| Correlation-Consistent Basis Sets | cc-pVDZ, aug-cc-pVTZ | Designed to systematically converge towards the complete basis set limit. "aug" indicates the addition of diffuse functions. |

Understanding the energetic landscape of this compound is essential for predicting its conformational preferences and the mechanisms of reactions it may undergo. Computational methods can map out the potential energy surface (PES), identifying stable conformers (minima on the PES) and the transition states that connect them. scienceopen.com

For a flexible molecule like this compound, rotation around its single bonds gives rise to various conformers. By systematically changing dihedral angles and calculating the corresponding energy, a detailed conformational map can be generated. The relative energies of these conformers determine their population at thermal equilibrium. For example, studies on similar molecules have identified multiple minima corresponding to different spatial arrangements. researchgate.net

Furthermore, these calculations are instrumental in elucidating reaction pathways. By identifying the transition state structures and calculating their associated activation energies, the feasibility and kinetics of a chemical reaction can be predicted. For instance, in enzymatic reactions involving similar molecules like 3-methylaspartic acid, isotope effects combined with computational modeling have been used to distinguish between different mechanistic possibilities, such as concerted or stepwise pathways. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers

This table illustrates how computational chemistry can be used to compare the stability of different spatial arrangements (conformers) of a molecule. The values are for illustrative purposes.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|---|

| Global Minimum (Anti) | B3LYP/6-311+G(d,p) | 0.00 | ~180° |

| Gauche 1 | B3LYP/6-311+G(d,p) | 0.85 | ~60° |

| Gauche 2 | B3LYP/6-311+G(d,p) | 0.95 | ~-60° |

| Eclipsed (Transition State) | B3LYP/6-311+G(d,p) | 4.50 | ~0° |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is plotted onto the molecule's electron density surface, providing a visual guide to its charge distribution. researchgate.net The MEP map uses a color scale to indicate different potential values: red typically signifies regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates the most positive potential, corresponding to sites for nucleophilic attack. nih.gov

For this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl groups as regions of high negative potential (red), indicating their role as hydrogen bond acceptors. The hydrogen atoms attached to the amide nitrogens would show positive potential (blue), identifying them as potential hydrogen bond donors. This analysis helps in predicting how the molecule will interact with other molecules, including solvents and biological receptors. researchgate.netnih.gov

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of chemical reactivity. These include electronegativity, chemical hardness, and softness. Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule. researchgate.net

Table 3: Representative Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites

These hypothetical values illustrate the expected electrostatic potential at key atoms in this compound, guiding predictions of intermolecular interactions. Values are in arbitrary units.

| Atom/Site | MEP Value (a.u.) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (O) | -0.055 | Site for electrophilic attack; Hydrogen bond acceptor |

| Amide Hydrogen (H-N) | +0.062 | Site for nucleophilic attack; Hydrogen bond donor |

| Methyl Group Hydrogens (H-C) | +0.020 | Weakly positive potential |

| Alkyl Chain Carbons (C) | ~0.005 | Relatively neutral |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure concept. uni-muenchen.denih.gov This method provides detailed insights into the bonding, hybridization, and intermolecular interactions within the molecule. wisc.edu

For this compound, NBO analysis would quantify the hybridization of the carbon, nitrogen, and oxygen atoms. It would clearly show the sigma (σ) bonds forming the molecular framework and the pi (π) character of the C=O double bonds. A key feature revealed by NBO is the delocalization of the nitrogen lone pair into the antibonding π* orbital of the adjacent carbonyl group. This n → π* interaction is characteristic of the amide bond, contributing to its planar geometry and rotational barrier. The energy associated with this donor-acceptor interaction can be calculated, providing a quantitative measure of amide resonance. researchgate.netuni-muenchen.de NBO analysis also provides a breakdown of the atomic charges, offering a more detailed view of the charge distribution than MEP alone. nih.gov

Table 4: Sample Natural Bond Orbital (NBO) Analysis Data for an Amide Group

This table presents typical NBO results for a secondary amide, representative of the functional groups in this compound. The data is illustrative.

| Interaction (Donor -> Acceptor) | Type | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|

| LP (N) -> π (C=O)* | n -> π* | ~50-60 | Strong delocalization, responsible for amide planarity and resonance. |

| σ (C-H) -> σ (N-C)* | Hyperconjugation | ~1-5 | Weaker stabilizing interactions. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static, time-independent picture, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of molecules. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. ua.ac.be

For a flexible molecule like this compound, MD is invaluable for exploring its vast conformational space. rsc.org By simulating the molecule for nanoseconds or even microseconds, one can observe transitions between different conformers and determine their relative populations and lifetimes. This provides a more realistic picture of the molecule's structure in solution compared to the static view of a single minimized geometry. nih.gov

MD simulations are also exceptionally powerful for studying intermolecular interactions. osti.gov By placing this compound in a simulation box with solvent molecules (e.g., water), one can analyze the structure and dynamics of the solvation shell. Tools like the radial distribution function (RDF) can be used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing detailed information about hydrogen bonding and other non-covalent interactions. rsc.org

Development and Validation of Force Fields for Diamide (B1670390) Systems

MD simulations rely on a potential energy function known as a force field to calculate the forces between atoms. wikipedia.orgwustl.edu A force field is a set of equations and associated parameters that describe the energy of a system as a function of its atomic coordinates. It typically includes terms for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions (van der Waals and electrostatic). wustl.edu

Developing an accurate force field for a specific class of molecules like diamides is a significant challenge. The parameters must be carefully calibrated, or "parametrized," to reproduce experimental data (e.g., thermodynamic properties of liquids) and/or high-level quantum chemical calculations. nih.gov For example, the partial atomic charges used in the electrostatic term are often derived to fit the quantum-mechanically calculated electrostatic potential. Torsional parameters are adjusted to reproduce the rotational energy profiles around key bonds.

Several general-purpose force fields exist, such as AMBER, CHARMM, and OPLS, which have parameters for many common biomolecular fragments, including the amide bond. nih.govnih.gov However, for high-accuracy simulations, it may be necessary to develop or refine parameters specifically for this compound. More advanced polarizable force fields, which account for the induction effects by using models like Drude particles or induced dipoles, offer a more physically realistic treatment of electrostatics and can provide improved accuracy for systems where such effects are important. nih.govnih.gov Validation is a critical step, where the performance of the force field is tested by comparing simulation results for various properties against known experimental data.

Table 5: Key Potential Energy Terms in a Typical Diamide Force Field

| Interaction Type | Typical Functional Form | Description |

|---|---|---|

| Bond Stretching | A harmonic potential that models the energy required to stretch or compress a bond from its equilibrium length (r₀). wustl.edu | |

| Angle Bending | A harmonic potential that describes the energy cost of deforming a bond angle (θ) from its equilibrium value (θ₀). wustl.edu | |

| Dihedral Torsion | A periodic function that models the energy barrier for rotation around a central bond (φ). |

| Van der Waals |

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are indispensable tools for the theoretical prediction of molecular spectroscopic properties, offering insights that complement and guide experimental studies. dokumen.pubnumberanalytics.com These computational techniques, rooted in the principles of quantum mechanics, can calculate the electronic structure of a molecule with a high degree of accuracy. jseepublisher.com From the electronic structure, a variety of spectroscopic parameters can be derived, providing a powerful means to understand the behavior of molecules like this compound.

The prediction of spectroscopic properties typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, calculations such as Density Functional Theory (DFT) and ab initio methods are employed to determine the electronic and vibrational energy levels. jseepublisher.comarxiv.org These energy levels are then used to simulate different types of spectra. For instance, the calculation of vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra, which are fundamental for identifying functional groups and determining molecular structure. numberanalytics.com Similarly, the energy differences between electronic states can be calculated to predict UV-visible and fluorescence spectra. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, aiding in the detailed structural elucidation of the molecule.

Table 1: Spectroscopic Properties Predictable by Quantum Chemical Methods

| Spectroscopic Technique | Predicted Parameters | Information Gained |

| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities | Identification of functional groups (e.g., C=O, N-H, C-H), conformational analysis |

| Raman Spectroscopy | Raman scattering activities | Complementary vibrational information to IR, analysis of molecular symmetry |

| UV-Visible Spectroscopy | Electronic transition energies, oscillator strengths | Information on electronic structure, presence of chromophores |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H, ¹³C), spin-spin coupling constants | Detailed structural connectivity, stereochemistry, and electronic environment of nuclei |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Determination of molecular formula and structural fragments |

In Silico Screening and Molecular Docking Studies for Protein-Ligand Interactions

In the realm of drug discovery and molecular biology, in silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction of a small molecule, such as this compound, with a biological target, typically a protein. nih.gov These methods are instrumental in identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

In silico screening involves the use of computational filters to search large databases of chemical compounds for molecules with desirable properties. This initial screening can significantly narrow down the number of candidates for further investigation. Following this, molecular docking is employed to predict the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations and orientations. The resulting docking score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. chemrevlett.com

The interaction between the ligand and the protein is analyzed to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov These interactions are crucial for the stability of the ligand-protein complex. Although no specific molecular docking studies for this compound were identified in the reviewed literature, the general methodology can be described. For a hypothetical study involving this compound, one would first identify a target protein of interest. Then, using docking software, the compound would be placed in the active site of the protein, and its binding mode and affinity would be predicted.

The typical results from a molecular docking study are summarized in Table 2. These results provide valuable insights into the potential biological activity of the compound and can guide further experimental validation.

Table 2: Typical Outputs of a Molecular Docking Study

| Output Parameter | Description | Significance |

| Docking Score / Binding Energy (kcal/mol) | A numerical score representing the predicted binding affinity between the ligand and the protein. | Lower values generally indicate stronger and more favorable binding. |

| Binding Mode / Pose | The predicted three-dimensional orientation and conformation of the ligand within the protein's binding site. | Provides a visual representation of how the ligand fits into the active site. |

| Key Amino Acid Residues | The specific amino acid residues in the protein's active site that interact with the ligand. | Identifies the critical residues responsible for binding and biological activity. |

| Types of Interactions | The nature of the chemical interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions). | Elucidates the forces that stabilize the ligand-protein complex. |

Advanced Spectroscopic and Structural Characterization of 3 Methylpentanediamide

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azolifesciences.comnih.gov This method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal lattice. azolifesciences.com The resulting diffraction pattern is unique to the crystal's structure and allows for the calculation of atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. nih.gov

While crystallographic data for various substituted diamides are available and provide insight into the structural possibilities, a specific search of the existing literature and crystallographic databases did not yield a publicly available crystal structure for the parent compound, 3-methylpentanediamide. Therefore, detailed experimental data on its unit cell parameters, space group, and specific atomic coordinates cannot be presented.

Table 1: Potential Crystallographic Data Obtainable for this compound

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C=O). |

| Bond Angles | The angles formed by three connected atoms (e.g., O=C-N). |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

| Hydrogen Bonding | The geometry of intermolecular hydrogen bonds. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uobabylon.edu.iqhnue.edu.vn For organic molecules, this technique is particularly sensitive to the presence of chromophores, which are functional groups capable of absorbing UV or visible light. upi.edu

The primary chromophores in this compound are the two amide functional groups (-CONH₂). Aliphatic amides typically exhibit two main absorption bands in the UV region corresponding to electronic transitions involving the carbonyl group and the nitrogen lone pair. uobabylon.edu.iqucalgary.ca

The most characteristic absorption for a simple, non-conjugated amide is the weak n → π* (n-to-pi-star) transition, which involves the excitation of a non-bonding electron (n) from the oxygen atom's lone pair to the antibonding π* orbital of the carbonyl group. upi.eduucalgary.ca This transition is symmetry-forbidden, resulting in a low molar absorptivity (ε) and typically appears at a relatively long wavelength, around 215-220 nm for simple amides in a non-polar solvent. ucalgary.caresearchgate.net A more intense π → π* transition occurs at a shorter wavelength, generally below 200 nm, which is outside the range of standard laboratory spectrophotometers. uobabylon.edu.iqhnue.edu.vn

As this compound is an aliphatic diamide (B1670390) with two isolated amide chromophores, its UV-Vis spectrum is expected to be dominated by the n → π* transition. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent, as polar solvents can lead to a hypsochromic (blue) shift of the n → π* band due to hydrogen bonding with the amide group. uobabylon.edu.iqacs.org

A specific experimental UV-Vis absorption spectrum for this compound is not available in the searched scientific literature. However, based on the known spectroscopic properties of aliphatic amides, a hypothetical spectrum would be expected to show a weak absorption band in the far-UV region.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) | Chromophore |

| n → π | ~215 - 220 | Low (ε < 100 M-1cm-1) | Amide C=O |

| π → π | < 200 | High (ε > 1,000 M-1cm-1) | Amide C=O |

Advanced Applications in Chemical Research

Role in Polymer Chemistry and Advanced Materials Science

While direct polymerization of 3-Methylpentanediamide is not widely documented, its structure is highly analogous to diamine monomers that are fundamental to the synthesis of advanced polymers such as polyamides and as curing agents for resins. The presence of two reactive amine groups allows it to undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The methyl group on the polymer backbone would disrupt chain packing and reduce crystallinity, potentially leading to polymers with lower melting points, increased solubility, and greater flexibility compared to their linear counterparts.

A closely related compound, 2-Methylpentamethylenediamine (MPMD), is widely used in industrial applications, which suggests similar potential for this compound. MPMD is utilized in the production of polyamide plastics, films, fibers, and adhesive resins invista.com.

Crosslinking Agents and Resins:

In materials science, diamines are crucial as crosslinking or curing agents for epoxy resins. A crosslinking agent is a molecule with two or more reactive groups that can form chemical bonds between polymer chains, creating a robust three-dimensional network nagase.commdpi.com. This process enhances properties like mechanical strength, thermal stability, and chemical resistance mdpi.com. This compound can function as such an agent, with its two amide (or corresponding amine) groups reacting with the epoxide rings of the resin to build a durable thermoset material nagase.com. The addition of such crosslinkers is a key step in improving the performance of materials used in coatings, adhesives, and composites researchgate.netnih.gov. The structure of the crosslinking agent plays a vital role in the final properties of the polymer network mdpi.com.

The utility of isomeric diamines in high-performance materials, such as polyimides for the aerospace and electronics industries, further underscores the potential of this compound mdpi.commdpi.com. These advanced polymers are typically synthesized through the reaction of a diamine with a dianhydride, where the structure of the diamine component is critical for achieving desired properties like high thermal stability and specific gas permeability mdpi.com.

Catalysis and Ligand Design for Metal-Mediated Reactions

In the field of catalysis, the design of organic molecules known as ligands, which bind to a metal center to form a catalyst, is of paramount importance. Ligands modify the electronic and steric environment of the metal, thereby controlling the catalyst's activity, selectivity, and stability osti.govscholaris.canih.gov. While this compound is not a catalyst itself, its diamide (B1670390) structure makes it a suitable and straightforward backbone for the synthesis of bidentate ligands.

The two nitrogen atoms of the amide groups can coordinate with a single metal center, forming a stable chelate ring. Such coordination is a foundational principle in homogeneous catalysis epfl.ch. By modifying the substituents on the nitrogen atoms (N-substitution), researchers can fine-tune the properties of the resulting metal complex to optimize it for specific chemical transformations osti.govnih.gov. The design of such ligands is a sophisticated process aimed at creating highly efficient and selective catalysts for synthesizing fine chemicals and pharmaceuticals scholaris.ca. The use of diamine and bis-amide motifs is common in the development of ligands for a variety of metal-mediated reactions, including cross-coupling and hydrogenation nih.govresearchgate.net.

Development of Chemical Probes and Labeling Techniques

Chemical probes are small molecules designed with high potency and selectivity to interact with a specific biological target, such as a protein, thereby enabling the study of its function nih.govnih.govunc.edu. A quality probe must meet stringent criteria regarding its chemical properties, biological potency and selectivity, and context of use nih.gov. This compound itself is too simple and lacks the specific targeting capabilities to function as a chemical probe. However, its simple, non-interfering aliphatic structure makes it an ideal candidate for use as a chemical scaffold or linker in the construction of more complex probes amerigoscientific.comrjeid.com.

Application in Click Chemistry:

Click chemistry describes a class of reactions that are rapid, high-yielding, and biocompatible, making them exceptionally useful for labeling and bioconjugation pcbiochemres.comnih.gov. The premier click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) pcbiochemres.comnih.gov.

The this compound scaffold can be readily adapted for use in click chemistry. By synthetically modifying the molecule to introduce a reactive handle—such as a terminal alkyne or an azide (B81097) group—at one or both of its ends, it can be transformed into a bifunctional linker. This functionalized molecule can then be "clicked" onto other molecules, such as proteins, fluorophores, or surfaces, that bear the complementary reactive group nd.edu. This modular approach is widely used in materials science, drug discovery, and chemical biology to assemble complex architectures and conjugate different molecular components efficiently nih.govillinois.edumdpi.com.

Intermediates in Fine Chemical and Agrochemical Synthesis

One of the most significant applications of this compound is its role as a versatile intermediate or building block in organic synthesis amerigoscientific.comlifechemicals.comsigmaaldrich.com. Its bifunctional nature, with two points for chemical modification, allows for the systematic construction of more complex molecules with desired properties amerigoscientific.com. Chemical suppliers offer various derivatives of this compound, highlighting its utility as a starting material for creating diverse molecular libraries for research and drug discovery bldpharm.comaablocks.com.

The synthesis of N-substituted derivatives is a common strategy to produce compounds for biological screening researchgate.netnih.govmdpi.com. The core structure of this compound provides a reliable foundation upon which various functional groups can be built to interact with biological targets.

| Derivative Name | CAS Number | Molecular Formula | Source |

|---|---|---|---|

| 2,4-Dicyano-3-methylpentanediamide | 5447-66-5 | C8H10N4O2 | bldpharm.com |

| N-(1-adamantyl)-N'-(4-methoxyphenyl)-3-methylpentanediamide | 737780-30-2 | C23H32N2O3 | aablocks.com |

Future Directions and Emerging Research Perspectives for 3 Methylpentanediamide

Exploration of Novel and More Efficient Synthetic Routes

The development of sustainable and efficient methods for synthesizing 3-Methylpentanediamide is a primary focus of ongoing research. Traditional synthetic routes often involve multiple steps and harsh reaction conditions. To address these limitations, scientists are exploring several innovative approaches:

Direct Amidation: Catalytic methods that enable the direct conversion of dicarboxylic acids to diamides are being investigated. nih.gov These processes, which can be catalyzed by substances like niobium pentoxide (Nb₂O₅), offer a more atom-economical and environmentally friendly alternative to conventional methods. nih.gov

Catalyst-Free Synthesis: Researchers have developed methods for the rapid and chemoselective synthesis of amides from esters at room temperature without the need for a catalyst. researchgate.net This approach offers quantitative conversion and is applicable to a wide range of esters with various functional groups. researchgate.net

Iron-Catalyzed Reactions: Practical and efficient methods for amide synthesis have been developed using iron-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts. bohrium.com This technique allows for the formation of a wide range of amides in good to excellent yields under mild conditions. bohrium.com

Copper-Catalyzed Synthesis: A copper-catalyzed method for producing aliphatic amides from alkanes and primary amines via C(sp3)–H bond activation has been described. acs.org This process yields a variety of amides in good yields and demonstrates good functional group tolerance. acs.org

These advancements promise to make the production of this compound and other aliphatic diamides more cost-effective and sustainable. researchgate.netacs.org

Investigation of Undiscovered Reactivity and Transformation Pathways

While the amide bond is known for its stability, researchers are actively exploring new ways to transform the functional groups of this compound to create novel molecules. The transformation pathways of diamide (B1670390) insecticides, for example, primarily involve intramolecular rearrangements. researchgate.net The study of the reactivity of similar carbonyl compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, with atmospheric oxidants provides insights into potential degradation pathways. copernicus.org

Future research will likely focus on:

Selective Functionalization: Developing methods for the selective modification of one or both amide groups to produce a range of derivatives with tailored properties.

Novel Rearrangements: Investigating new rearrangement reactions that can alter the carbon skeleton of the molecule, leading to the formation of unique cyclic or branched structures.